10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine is a synthetic compound belonging to the phenothiazine family, which are known for their diverse pharmacological properties. Phenothiazines have been widely studied and utilized in medicinal chemistry, particularly for their roles as antipsychotic agents and their potential in treating various diseases, including cancers and infections. This specific compound is characterized by the incorporation of a piperidinoethyl side chain that may enhance its biological activity.
The compound is derived from phenothiazine, which was first synthesized in 1883 by Bernthsen through the reaction of diphenylamine with sulfur. The modern synthesis of phenothiazine derivatives often involves cyclization reactions of substituted diphenyl sulfides . The structural modifications at the nitrogen and carbon positions significantly influence the biological activity of these compounds.
10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine can be classified as:
The synthesis of 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine typically involves multiple steps, including:
The yield and purity of the final product can be enhanced through purification techniques such as column chromatography.
The molecular structure of 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine features:
The chemical formula can be represented as , with a molecular weight of approximately 316.46 g/mol. The structural representation may include:
The chemical reactivity of 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine can be attributed to:
The mechanism of action for 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine is likely multifaceted:
Key physical properties include:
Chemical properties involve:
10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine has potential applications in several areas:
Phenothiazines represent a foundational chemical class in medicinal chemistry, first synthesized by Heinrich Caro in 1876 as methylene blue—a compound initially employed as an antimalarial dye. The core tricyclic structure, featuring nitrogen and sulfur atoms within a dibenzo-1,4-thiazine ring system, was structurally defined by Bernthsen in 1883 through the reaction of diphenylamine with sulfur [7]. By the mid-20th century, phenothiazine derivatives underwent systematic exploration, leading to the development of first-generation antipsychotics like chlorpromazine. This transformation established phenothiazines as privileged scaffolds in neuropsychopharmacology [4]. Over 5,000 derivatives have since been synthesized, with more than 100 employed therapeutically, primarily targeting neurological and psychiatric conditions. Contemporary research has expanded their applications far beyond neuroleptics, revealing potent anticancer, antibacterial, and multidrug resistance (MDR) reversal activities through structural diversification at the N10 position and benzene rings [1] [7]. The intrinsic electron-rich character of the phenothiazine nucleus, characterized by an ionization potential of 6.73 eV, enables diverse redox interactions with biological targets, facilitating its repurposing for novel therapeutic applications [7].
Table 1: Historical Milestones in Phenothiazine Medicinal Chemistry
Time Period | Key Development | Significance |
---|---|---|
1876 | Synthesis of methylene blue | First phenothiazine derivative with antimalarial utility |
1883 | Structural characterization by Bernthsen | Defined tricyclic phenothiazine core |
1950s | Chlorpromazine development | Revolutionized psychiatric treatment; first antipsychotic |
2000s-Present | N-substituted derivatives (e.g., 10-(2-piperidinoethyl)phenothiazine) | Expanded applications to oncology, infectious diseases, and molecular hybridization |
The biological versatility of phenothiazines stems from strategic modifications at the N10 position, which profoundly influence their pharmacological profiles. The unsubstituted parent compound exhibits limited bioactivity, whereas introduction of aliphatic, piperidinyl, or piperazinyl side chains dramatically enhances target engagement. This modification alters electron distribution across the tricyclic system, enhancing interactions with diverse biological macromolecules [1] [7]. For example, 10-(2-piperidinoethyl)phenothiazine (PubChem CID: 199124) demonstrates significantly higher binding affinity for tubulin compared to its non-piperidine counterparts, enabling anticancer activity through microtubule disruption [5] [9]. Similarly, N-acylation with heterocyclic systems or glycine derivatives—as seen in 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)phenothiazine (PubChem CID: 3024438)—introduces hydrogen-bonding capacity and conformational flexibility, facilitating interactions with enzymatic targets like telomerase or NADPH oxidases [2] [3]. The planarity and π-conjugation of the phenothiazine ring enable intercalation with nucleic acids or hydrophobic enzyme pockets, while the sulfur atom contributes to redox activity, permitting reactive oxygen species (ROS) modulation in cancer therapy [10]. These structural adaptations underscore the pharmacophoric plasticity of N-substituted phenothiazines in addressing complex disease targets.
Piperidine rings serve as critical pharmacophores in phenothiazine hybrids due to their conformational restraint and basic nitrogen properties. The incorporation of piperidine via ethyl linkers—as in 10-(2-piperidinoethyl)phenothiazine derivatives—enhances membrane permeability and promotes ionic interactions with biological targets like tubulin or neurotransmitter receptors [5] [9]. This modification is pivotal for anticancer activity, as demonstrated by hybrid compound A4 (10-(3-(piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine), which exhibits >3-fold greater cytotoxicity against oral cancer cells than its non-piperidine parent compound trifluoperazine [10]. The piperidine nitrogen’s protonation state at physiological pH enables electrostatic binding within enzyme active sites, notably inhibiting NADPH oxidase (NOX) isoforms—a property absent in non-piperidine phenothiazines [3].
Glycine derivatives introduce peptidomimetic properties and enhanced water solubility to phenothiazine frameworks. The glycine moiety in 10-(N-(2-(4-methylpiperazin-1-yl)ethyl)glycyl)phenothiazine provides a flexible spacer that optimizes distance between the phenothiazine core and the piperidine pharmacophore, enabling optimal target engagement. Glycine’s hydrogen-bonding capacity (both as donor and acceptor) facilitates interactions with polar residues in enzymatic pockets, as observed in derivatives targeting telomerase or HIV-1 TAR RNA [2] [8]. This structural feature is particularly valuable in molecular hybridization strategies, where phenothiazine-glycyl-piperidine architectures function as multitarget ligands capable of simultaneous engagement with cancer signaling pathways and resistance mechanisms.
Table 2: Biological Activities of Key Phenothiazine Hybrids Incorporating Piperidine/Glycyl Moieties
Hybrid Structure | Biological Target | Key Activity | Reference |
---|---|---|---|
10-(2-Piperidinoethyl)phenothiazine | Tubulin | Microtubule disruption; G2/M arrest | [5] [9] |
10-(N-(2-(4-Methylpiperazin-1-yl)ethyl)glycyl)phenothiazine | Telomerase/TAR RNA | Anticancer; antiviral | [2] [8] |
10-(3-(Piperazin-1-yl)propyl)-2-(trifluoromethyl)phenothiazine (A4) | Akt/p38/AMPK | Apoptosis induction; autophagy activation | [10] |
N-Substituted phenothiazine-glycine derivatives | NADPH oxidase (NOX2/4/5) | Selective NOX inhibition | [3] |
The integration of glycyl and piperidine units creates synergistic pharmacophores that overcome limitations of monosubstituted phenothiazines. For instance, the glycine spacer in N-methyl-N-(2-piperidinoethyl)glycyl derivatives mitigates the steric hindrance associated with direct phenothiazine-piperidine conjugation, preserving affinity for calmodulin and dopamine receptors while enabling novel interactions with kinases and oxidases [3] [10]. This design principle exemplifies the rational optimization of phenothiazine hybrids for next-generation therapeutics targeting oncology, infectious diseases, and oxidative stress pathologies.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0